BenchChemオンラインストアへようこそ!

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

Lipophilicity Metabolic stability Fluorine substitution

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone (CAS 922627‑11‑0, molecular formula C₂₄H₁₉F₂N₃O₂S, molecular weight 451.49 g mol⁻¹) belongs to the benzothiazole–piperazine class of heterocyclic compounds. The molecule combines three pharmacophoric motifs: a 4,6-difluorinated benzothiazole core, a piperazine linker, and a 3-phenoxybenzoyl terminus.

Molecular Formula C24H19F2N3O2S
Molecular Weight 451.49
CAS No. 922627-11-0
Cat. No. B2762306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
CAS922627-11-0
Molecular FormulaC24H19F2N3O2S
Molecular Weight451.49
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
InChIInChI=1S/C24H19F2N3O2S/c25-17-14-20(26)22-21(15-17)32-24(27-22)29-11-9-28(10-12-29)23(30)16-5-4-8-19(13-16)31-18-6-2-1-3-7-18/h1-8,13-15H,9-12H2
InChIKeyBRBZAOYNHSGKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone (CAS 922627-11-0): What Procurement Specialists Need to Know Before Sourcing This Benzothiazole-Piperazine Hybrid


(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone (CAS 922627‑11‑0, molecular formula C₂₄H₁₉F₂N₃O₂S, molecular weight 451.49 g mol⁻¹) belongs to the benzothiazole–piperazine class of heterocyclic compounds [1]. The molecule combines three pharmacophoric motifs: a 4,6-difluorinated benzothiazole core, a piperazine linker, and a 3-phenoxybenzoyl terminus. This specific substitution pattern—dual fluorination on the benzothiazole ring together with a meta-phenoxy orientation on the benzoyl group—distinguishes it from the many other benzothiazole–piperazine hybrids available to research buyers. However, the compound has not yet been the subject of detailed peer-reviewed pharmacological studies, and publicly available quantitative biological data remain extremely limited.

Why a ‘Similar’ Benzothiazole-Piperazine Cannot Simply Replace (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone in Your Screening Cascade


Benzothiazole–piperazine hybrids are a crowded chemical space, yet even small structural modifications—such as removing one fluorine, shifting the phenoxy group from meta to ortho, or replacing fluorine with chlorine—can produce large shifts in target engagement, cellular permeability, and metabolic stability [1]. In the absence of compound-specific data, procurement decisions must be guided by well-established class-level structure–activity relationships: the 4,6-difluoro pattern enhances oxidative stability and lipophilicity compared with non-fluorinated or mono-fluorinated analogs, while the 3‑phenoxy substitution provides a directional vector for hydrogen-bonding that differs fundamentally from its 2‑phenoxy and 4‑phenoxy isomers. Substituting this compound with a generic benzothiazole–piperazine therefore risks invalidating a screening result that depends on the precise balance of these physicochemical features. The sections below assemble the strongest available evidence—explicitly tagged with its evidential strength—so that sourcing teams can transparently assess what is known and what remains to be empirically determined.

Quantified Differentiation Evidence for (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone: Head-to-Head, Cross-Study, and Class-Level Comparisons


4,6-Difluoro-Benzothiazole vs Non-Fluorinated Benzothiazole: Predicted LogP Shift and Metabolic Stability Rationale

The target compound carries a 4,6-difluorinated benzothiazole core. Removing both fluorine atoms—producing (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone—is expected to lower the computed octanol–water partition coefficient (XLogP3) by approximately 0.8–1.2 log units and reduce resistance to cytochrome P450-mediated oxidation. PubChem-computed XLogP3 for the closely related 4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)-N-phenylpiperidine-1-carboxamide is 4.3 [1], whereas the unsubstituted benzothiazole analog of that scaffold would be predicted ≤3.3. Higher logP in the difluoro analog generally correlates with improved membrane permeability but also potential solubility trade-offs. Compared with the non-fluorinated benzothiazole analog, the 4,6-difluoro pattern also alters the electron density on the thiazole ring, affecting reactivity in nucleophilic and metalation chemistries [2].

Lipophilicity Metabolic stability Fluorine substitution

3-Phenoxy (Meta) vs 2-Phenoxy (Ortho) Positional Isomerism: Divergent Hydrogen-Bond Geometry and Steric Profile

The target compound places the phenoxy substituent at the meta-position of the benzoyl ring. The ortho isomer—(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone—is also commercially available and represents the most direct procurement alternative. In the ortho isomer, the phenoxy group sits adjacent to the carbonyl, creating an intramolecular steric constraint that flattens the torsional angle between the benzoyl ring and the piperazine amide. In the meta isomer, the phenoxy oxygen is positioned farther from the amide bond, offering a different hydrogen-bond-acceptor vector and potentially greater conformational flexibility. Class-level SAR data for benzothiazole–piperazine derivatives indicate that shifting a substituent from meta to ortho can change GI₅₀ values by 2‑ to 10‑fold against cancer cell lines such as MCF‑7 (breast) and HCT‑116 (colon) . Although no direct head-to-head data exist for the target compound versus its ortho isomer, the structural divergence alone supports the inference that the two isomers are not interchangeable in biological assays.

Positional isomerism Hydrogen bonding Receptor complementarity

4,6-Difluoro vs 4,6-Dichloro Substitution on the Benzothiazole Ring: Electronic Effects on Reactivity and Binding

A structurally reasonable comparator is the 4,6-dichloro analog—(4-(4,6-dichlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone. Fluorine and chlorine differ substantially in electronegativity (F: 3.98; Cl: 3.16), van der Waals radius (F: 1.47 Å; Cl: 1.75 Å), and lipophilicity contribution (πₐᵣₒₘₐₜᵢ꜀ for aromatic F: +0.14; Cl: +0.71). Consequently, the 4,6-difluoro pattern produces a more electron-deficient benzothiazole ring and a smaller steric footprint than the dichloro analog. Experimentally, 4,6-difluorobenzothiazole and 4-fluorobenzothiazole show distinct metalation sites when treated with BuLi or LiN(SiMe₃)₂, confirming that the fluoride substituents uniquely influence the ring's chemical reactivity [1]. These electronic differences can translate into differential binding to protein targets that utilize π-stacking or halogen-bonding interactions with the benzothiazole ring.

Halogen substitution Electronic effects Benzothiazole reactivity Physicochemical differentiation

Where (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone Fits: Evidence-Backed Application Scenarios for Procurement Planning


Scaffold-Hopping and Fluorine-Scanning Campaigns in Kinase or GPCR Drug Discovery

The 4,6-difluorobenzothiazole motif is a recognized bioisostere for quinazoline and quinoline cores in kinase inhibitor design. The higher computed logP relative to non-fluorinated benzothiazoles [1] makes this compound a suitable probe when a screening library requires enhanced passive permeability without introducing the larger steric bulk of chloro or methyl substituents. Procurement teams supporting fluorine-scanning SAR programs should prioritize this compound over the non-fluorinated benzothiazole analog because the difluoro pattern systematically probes both electronic and lipophilic contributions at positions 4 and 6 simultaneously. However, buyers must note that no direct target-engagement data (IC₅₀, Kd) are publicly available; screening results will need to be generated de novo.

Differentiation of Meta-Phenoxy Pharmacophore Geometry in CNS-Targeted Library Design

The 3-phenoxy (meta) orientation provides a hydrogen-bond-acceptor vector that is geometrically distinct from the 2-phenoxy and 4-phenoxy isomers. In CNS drug discovery, where piperazine-containing scaffolds are prevalent for aminergic GPCR targets (e.g., serotonin and dopamine receptors), this subtle angular difference can dictate subtype selectivity [1]. For screening collections designed to probe 5‑HT receptor subtypes or D₂/D₃ receptor selectivity, sourcing the 3-phenoxy isomer is structurally justified because class-level SAR shows that even small positional changes on the benzoyl ring can alter binding affinity by an order of magnitude. Procurement of the target compound, rather than the more widely available ortho isomer, preserves this critical structural variable.

Chemical Biology Probe Development Requiring Chemically Defined Halogen-Bonding Surfaces

The 4,6-difluoro substitution creates an electron-deficient aromatic surface that can engage in orthogonal multipolar interactions (C–F···C=O, C–F···H–N) distinct from the halogen-bonding profile offered by chloro or bromo analogs [1]. For chemical biology groups developing probes where fluorine-mediated interactions are hypothesized to contribute to target-ligand stabilization, the target compound offers a precisely defined electronic surface. Procurement of the compound for such studies is warranted when the experimental hypothesis explicitly requires the 4,6-difluoro pattern; substituting with the 4,6-dichloro analog would test a fundamentally different interaction modality.

Reference Standard for Benzothiazole-Piperazine Analytical Method Development

With a well-defined molecular formula (C₂₄H₁₉F₂N₃O₂S), exact mass, and characteristic isotopic pattern from the two fluorine atoms, this compound can serve as a retention-time and mass-spectral reference standard in HPLC-MS method development for benzothiazole–piperazine screening libraries. Its chemical stability under standard storage conditions (recommended –20 °C, desiccated) and typical purity of ≥95% make it a pragmatic choice for analytical chemistry groups that need a representative compound bearing both the 4,6-difluorinated benzothiazole and the 3-phenoxybenzoyl substructures [1]. Procurement for this purpose is supported by the compound's structural uniqueness rather than by biological potency data.

Quote Request

Request a Quote for (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.